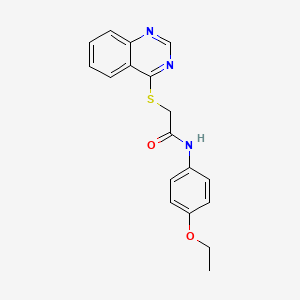

N-(4-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide

Description

N-(4-Ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is a quinazoline-based acetamide derivative characterized by a sulfanyl (-S-) linker between the quinazolin-4-one core and the acetamide moiety. The 4-ethoxyphenyl group attached to the acetamide nitrogen confers unique electronic and steric properties, influencing its pharmacological and physicochemical behavior. This compound has drawn attention for its structural similarity to bioactive quinazoline derivatives, which are known for anticancer, anti-inflammatory, and antimicrobial activities .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-2-23-14-9-7-13(8-10-14)21-17(22)11-24-18-15-5-3-4-6-16(15)19-12-20-18/h3-10,12H,2,11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVKJPKDTMUNKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.

Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinazoline derivative with a thiol compound, such as thiourea, under basic conditions.

Acetamide Formation: The final step involves the reaction of the sulfanyl-quinazoline intermediate with 4-ethoxyphenylacetyl chloride in the presence of a base, such as triethylamine, to form the desired acetamide compound.

Industrial Production Methods: Industrial production of N-(4-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the quinazoline ring or the acetamide moiety, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products:

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

Chemistry: N-(4-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the areas of cancer and infectious diseases.

Medicine: The compound’s potential therapeutic properties are being investigated for the treatment of various medical conditions. Its ability to modulate specific molecular pathways suggests it could be developed into a drug for conditions such as cancer, inflammation, and neurological disorders.

Industry: In industrial applications, N-(4-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is explored for its use in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key comparisons include:

Anti-Cancer Quinazoline Acetamides

highlights several N-(substituted phenyl)-2-(quinazoline-sulfonyl/sulfanyl)acetamides with notable anti-cancer activity. For example:

- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) : Exhibited IC₅₀ values of 1.2–3.8 µM against HCT-116, MCF-7, and PC-3 cell lines.

- N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (40) : Demonstrated superior activity (IC₅₀: 0.8–2.5 µM) across multiple cancer cell lines .

Comparison :

- The 4-ethoxyphenyl substituent in the target compound replaces the 4-methoxyphenyl group in compounds 38–40.

- The sulfanyl (-S-) linker in the target compound (vs. sulfonyl (-SO₂-) in 38–40) may reduce electron-withdrawing effects, altering binding affinity to kinase targets like EGFR or VEGFR .

Anti-Inflammatory Quinazoline Acetamides

describes 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide, which showed anti-inflammatory activity surpassing Diclofenac in carrageenan-induced edema models. The ethylamino substituent at the acetamide position enhanced activity compared to bulkier groups .

Comparison :

- The target compound’s 4-ethoxyphenyl group introduces steric hindrance absent in the ethylamino derivative, which may limit its interaction with cyclooxygenase (COX) enzymes.

- The quinazolin-4-one core in the target compound (vs. quinazolin-3(4H)-one in ) alters hydrogen-bonding patterns, affecting enzyme inhibition .

Sulfamoylphenyl-Modified Derivatives

and detail compounds like 2-((4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio)-N-phenylacetamide (5), which exhibited high thermal stability (melting point: 269°C) and antimicrobial activity. The sulfamoyl (-SO₂NH₂) group enhances hydrogen-bonding capacity and solubility .

Comparison :

- Replacing the 4-sulfamoylphenyl group () with a 4-ethoxyphenyl moiety reduces polarity and hydrogen-bond donor capacity, likely diminishing solubility but increasing lipophilicity (logP ~3.0 estimated) .

Chlorophenyl and Trifluoromethyl Analogues

and include derivatives such as N-(3-chloro-4-methylphenyl)-2-(quinazolin-2-ylsulfanyl)acetamide and N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide . These compounds leverage halogen or trifluoromethyl groups for enhanced metabolic stability and target affinity .

Comparison :

- The chloro and trifluoromethyl groups in these analogues improve electronegativity and resistance to oxidative metabolism compared to the ethoxy group.

- The target compound’s 4-ethoxyphenyl group may confer weaker CYP450 inhibition but better bioavailability in vivo .

Biological Activity

N-(4-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is a synthetic compound belonging to the quinazolinone derivatives, which are recognized for their diverse biological activities. This compound's structure consists of a quinazolin-4-ylsulfanyl moiety linked to an acetamide group, with a 4-ethoxyphenyl substituent. Quinazolinones have garnered attention in medicinal chemistry due to their potential therapeutic applications, including anticancer and antimicrobial effects.

The synthesis of N-(4-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide typically involves multi-step organic reactions, leveraging the reactivity of thioacetamides and quinazolinones. The chemical structure can be represented as follows:

This compound's unique ethoxy substitution and sulfur-containing moiety may influence its biological activity compared to other quinazolinone derivatives.

Anticancer Properties

N-(4-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide has shown promising anticancer activity in various studies. Related quinazolinone derivatives have demonstrated cytotoxic effects against several cancer cell lines, including:

| Cell Line | Type of Cancer | IC50 (µM) |

|---|---|---|

| K562 | Chronic Myelogenous Leukemia | 15.0 |

| MCF7 | Breast Cancer | 12.5 |

| PC3 | Prostate Cancer | 10.0 |

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

Quinazolinone derivatives, including N-(4-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide, have exhibited antimicrobial properties against various pathogens. Studies indicate that these compounds can inhibit bacterial growth and may be effective against resistant strains.

Mechanistic Insights

The biological activity of N-(4-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is hypothesized to involve interactions with specific biological targets, such as enzymes or receptors involved in disease pathways. Molecular docking studies suggest that this compound may bind effectively to active sites of target proteins, potentially inhibiting their function.

Case Studies

- Breast Cancer Cell Study : A study utilizing MDA-MB-231 breast cancer cells assessed the cytotoxic effects of quinazoline derivatives. The results indicated that compounds similar to N-(4-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide significantly altered cell morphology and induced apoptosis .

- Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives is influenced by their structural features. For instance, the presence of electron-donating groups like ethoxy enhances the compound's lipophilicity, potentially improving its cellular uptake and bioavailability.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-cyanophenyl)-2-(quinazolin-4-ylthio)acetamide | Quinazolinone core with a cyanophenyl group | Anticancer activity |

| N-(4-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide | Methoxy substitution on phenyl group | Antimicrobial properties |

| N-(3-isobutyl)-2-(quinazolin-4-yloxy)acetamide | Dihydroquinazine structure | Cytotoxic effects |

Q & A

Q. What interdisciplinary applications (beyond medicinal chemistry) are plausible for this compound, given its structural features?

- Answer : The thioether and quinazoline groups enable:

- Materials Science : As a ligand for metal-organic frameworks (MOFs) due to sulfur’s coordination capability.

- Chemical Biology : Photoaffinity labeling probes (via diazirine incorporation) to study protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.